

SBI-0206965: A Dual Inhibitor of AMPK and ULK1 Signaling

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Compound of Interest

Compound Name: SBI-0206965

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

SBI-0206965 has emerged as a potent small molecule inhibitor, initially identified for its high selectivity against the autophagy-initiating kinase ULK1. Subsequent research has revealed its significant inhibitory activity against AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This dual inhibitory capability positions **SBI-0206965** as a critical tool for investigating the intricate interplay between cellular metabolism and autophagy. This technical guide provides an in-depth overview of the mechanism of action of **SBI-0206965**, its effects on AMPK and ULK1 signaling pathways, and detailed protocols for key experimental assays.

Introduction

AMP-activated protein kinase (AMPK) and Unc-51 like autophagy activating kinase 1 (ULK1) are serine/threonine kinases that play pivotal roles in cellular stress responses. AMPK acts as a master sensor of cellular energy status, while ULK1 is a key initiator of the autophagic process. The discovery of **SBI-0206965** as a dual inhibitor of both kinases provides a unique pharmacological tool to dissect their individual and combined functions in various physiological and pathological contexts, including cancer and metabolic disorders.

Mechanism of Action

SBI-0206965 is a cell-permeable aminopyrimidine derivative that directly inhibits the kinase activity of both AMPK and ULK1.[1] Biochemical characterization has revealed that **SBI-0206965** acts as a mixed-type inhibitor of AMPK.[1] A co-crystal structure of the AMPK kinase domain in complex with **SBI-0206965** has shown that the drug occupies a pocket that partially overlaps with the ATP-binding site, classifying it as a type IIb inhibitor.[1]

Interestingly, treatment of cells with **SBI-0206965** can lead to a paradoxical increase in the phosphorylation of AMPK at its activating site, Threonine 172 (Thr172), despite the inhibition of its downstream targets.[2] This phenomenon is attributed to **SBI-0206965** promoting phosphorylation by the upstream kinase LKB1 at lower concentrations and increasing the cellular AMP:ATP ratio at higher concentrations.[2]

The inhibitory action of **SBI-0206965** is sensitive to the "gatekeeper" residue within the kinase domain.[3][4] Kinases with a large gatekeeper residue, particularly methionine, are more susceptible to inhibition by **SBI-0206965**. [3][4] Mutation of this methionine to a smaller amino acid, such as threonine, confers resistance to the inhibitor.[3][4]

Quantitative Data: Inhibitory Potency and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory activity of **SBI-0206965** against its primary targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition

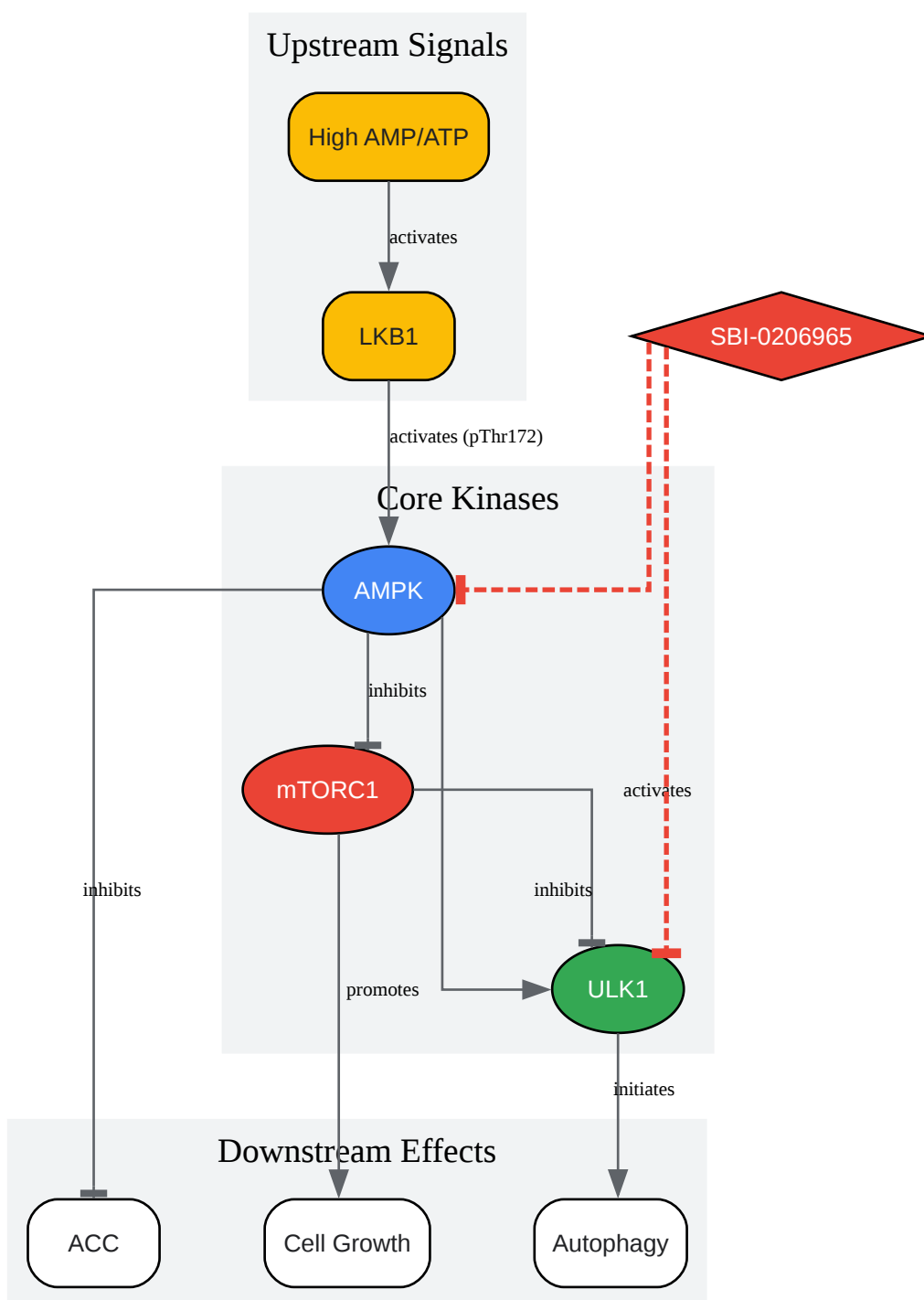
Target Kinase	IC50 (nM)	Notes
ULK1	108	Highly selective over ULK2.[5][6][7]
ULK2	711	Approximately 7-fold less sensitive than ULK1.[5][6][7]
α 1 AMPK	400	Potent inhibitor.[8]
α 2 AMPK	330	Potent inhibitor.[8]

Table 2: Cellular Assay Concentrations and Effects

Cell Line	Concentration	Incubation Time	Observed Effect
A498 and ACHN cells	5-20 μ M	24 hours	Induction of apoptosis during starvation.[6]
HEK293T cells	~5 μ M	Not Specified	Inhibition of Vps34 Ser249 and Beclin1 Ser15 phosphorylation.[9]
U2OS cells	9.2 - 42 μ M (IC50)	Not Specified	Inhibition of MK-8722-stimulated phosphorylation of ACC, GBF1, and Raptor.[10]
Murine Embryonic Fibroblasts	10 μ M	1 hour	Inhibition of ULK1/2 kinase activity.[8]

Signaling Pathways

SBI-0206965 disrupts key signaling cascades by inhibiting AMPK and ULK1. The following diagrams illustrate the canonical pathways and the points of inhibition by **SBI-0206965**.



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Caption: **SBI-0206965** inhibits both AMPK and ULK1, disrupting metabolic and autophagic signaling.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is adapted from methodologies used to characterize the inhibitory activity of **SBI-0206965** against ULK1.^[5]

Objective: To determine the IC₅₀ of **SBI-0206965** for ULK1 kinase activity.

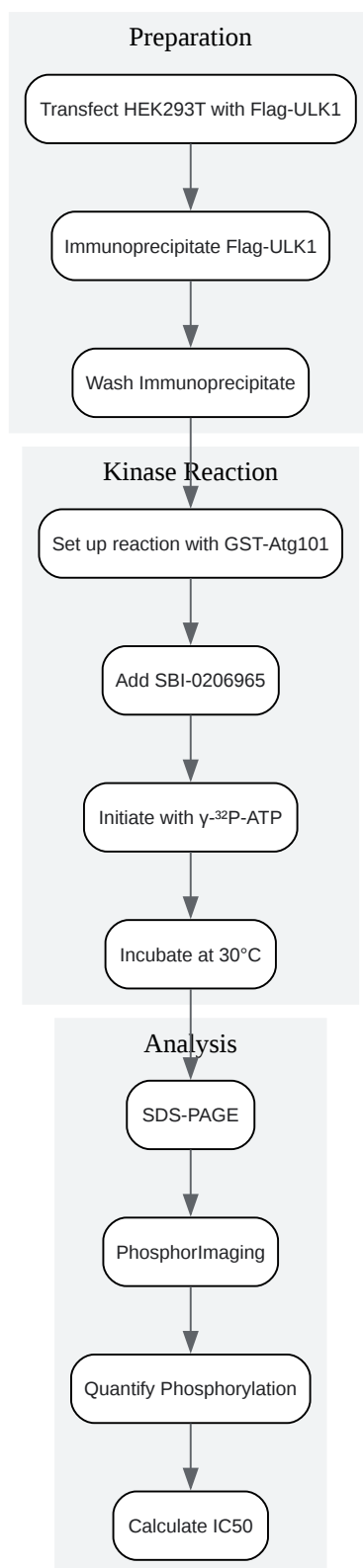
Materials:

- Recombinant Flag-ULK1 (expressed in and purified from HEK293T cells)
- Recombinant GST-Atg101 (substrate)
- Kinase Buffer (25 mM MOPS, pH 7.5, 1 mM EGTA, 0.1 mM Na₃VO₄, 15 mM MgCl₂)
- ATP (100 μM final concentration, containing γ-³²P-ATP)
- **SBI-0206965** (various concentrations)
- SDS-PAGE gels
- PhosphorImager

Procedure:

- Transfect HEK293T cells with a Flag-ULK1 expression vector.
- After 20 hours, lyse the cells and immunoprecipitate Flag-ULK1 using anti-Flag antibody conjugated beads.
- Wash the immunoprecipitate three times with IP buffer and once with kinase buffer.
- Set up the kinase reactions in kinase buffer containing 1 μg of GST-Atg101 as the substrate.
- Add varying concentrations of **SBI-0206965** to the reactions.
- Initiate the reaction by adding 100 μM ATP (spiked with γ-³²P-ATP).

- Incubate the reactions for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reactions by adding SDS-PAGE loading buffer and boiling.
- Separate the reaction products by SDS-PAGE.
- Dry the gel and expose it to a phosphor screen.
- Image the screen using a PhosphorImager and quantify the band corresponding to phosphorylated GST-Atg101.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: Workflow for an in vitro kinase assay to determine the IC50 of **SBI-0206965**.

Cellular Autophagy Inhibition Assay

This protocol describes a method to assess the effect of **SBI-0206965** on autophagy in cultured cells.

Objective: To determine if **SBI-0206965** inhibits autophagy in a cellular context.

Materials:

- A498 or ACHN human kidney cancer cells
- Earle's Balanced Salt Solution (EBSS) for starvation
- **SBI-0206965** (0, 5, 10, 20 μ M)
- Lysis buffer
- Primary antibodies against LC3B and p62
- Secondary antibodies (HRP-conjugated)
- Western blot apparatus and reagents

Procedure:

- Plate A498 or ACHN cells and allow them to adhere overnight.
- Induce autophagy by replacing the growth medium with EBSS (starvation medium).
- Treat the cells with the indicated concentrations of **SBI-0206965** for 24 hours.
- Lyse the cells and determine the protein concentration of the lysates.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with primary antibodies against LC3B and p62. The accumulation of LC3B-I and p62 is indicative of autophagy inhibition.
- Incubate with the appropriate HRP-conjugated secondary antibodies.

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analyze the changes in LC3B-I/II and p62 levels relative to the control.

Off-Target Effects and Considerations

While **SBI-0206965** is a potent inhibitor of AMPK and ULK1, it is important to consider its potential off-target effects. A kinase screen against 140 human protein kinases revealed that **SBI-0206965** can inhibit other kinases, including members of the AMPK-related kinase family such as NUAK1 and MARK3/4, with equal or greater potency than AMPK or ULK1.[3][4][11] Furthermore, at higher concentrations ($\geq 25 \mu\text{M}$), **SBI-0206965** has been shown to inhibit insulin signaling and glucose uptake in an AMPK-independent manner in C2C12 myotubes.[3][4][11] These findings underscore the importance of using appropriate controls and interpreting data with caution, particularly when using higher concentrations of the inhibitor.

Conclusion

SBI-0206965 is a valuable research tool for the study of AMPK and ULK1 signaling. Its dual inhibitory activity allows for the investigation of the crosstalk between cellular energy sensing and autophagy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize **SBI-0206965** in their studies. Careful consideration of its off-target effects is crucial for the accurate interpretation of experimental results.

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